5-Hydroxypyridine-3-boronic acid, HCl

CAS No.: 1801408-19-4

Cat. No.: VC4497601

Molecular Formula: C5H7BClNO3

Molecular Weight: 175.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801408-19-4 |

|---|---|

| Molecular Formula | C5H7BClNO3 |

| Molecular Weight | 175.38 |

| IUPAC Name | (5-hydroxypyridin-3-yl)boronic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H6BNO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h1-3,8-10H;1H |

| Standard InChI Key | ZYFJPPVDJOYVCM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CN=C1)O)(O)O.Cl |

Introduction

Chemical Structure and Molecular Characteristics

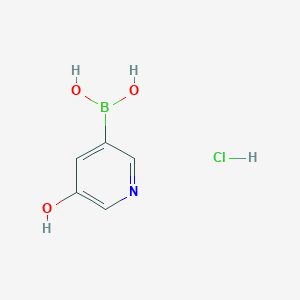

The core structure of 5-hydroxypyridine-3-boronic acid, HCl consists of a pyridine ring substituted with a hydroxyl group (-OH) at the 5th carbon and a boronic acid group (-B(OH)) at the 3rd position, forming a hydrochloride salt (Figure 1). The SMILES notation explicitly defines this arrangement, while the InChIKey provides a unique identifier for computational referencing.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 175.38 g/mol | PubChem |

| Parent Compound | (5-Hydroxypyridin-3-yl)boronic acid | PubChem |

| Synonyms | MFCD19684105, AT14949, BS-31343 | PubChem |

The compound’s 3D conformational analysis is restricted due to the presence of unsupported elements (boron and chlorine) in MMFF94s force field calculations , limiting molecular modeling efforts. Despite this, its planar aromatic system facilitates predictable reactivity in cross-coupling reactions, a hallmark of boronic acids.

| Parameter | Value |

|---|---|

| Temperature Range | 130–140°C |

| Solvent | Propylene glycol |

| Base | Sodium hydroxide (2–2.5 eq) |

| Yield (3-hydroxypyridine) | 85–90% |

These conditions highlight the importance of high-temperature alkaline environments for pyridine functionalization, though boronic acid incorporation would require additional steps to preserve the acid-sensitive B-OH groups.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is likely water-soluble, though exact solubility data are unavailable. Boronic acids generally exhibit pH-dependent stability, with the protonated form () prevailing under acidic conditions. The hydroxyl group at the 5th position may participate in intramolecular hydrogen bonding, enhancing thermal stability.

Reactivity

The boronic acid moiety enables participation in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. Concurrently, the hydroxyl group can undergo etherification or esterification, offering dual functionalization sites.

Applications in Research

Pharmaceutical Intermediates

Boronic acids are pivotal in drug discovery, particularly as protease inhibitors or kinase-targeting agents. The hydroxyl-pyridine scaffold is prevalent in antimicrobial and anticancer agents, suggesting potential for 5-hydroxypyridine-3-boronic acid, HCl in structure-activity relationship (SAR) studies.

Materials Science

In polymer chemistry, boronic acids serve as dynamic cross-linkers. The rigid pyridine core of this compound could enhance mechanical properties in boronate ester-based materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume